1-Ethynyl-1-cyclohexanol is an acetylenic alcohol with the molecular formula and a CAS number of 78-27-3. This compound features a cyclohexane ring with an ethynyl group attached to one of its carbons, making it structurally unique. It has a melting point of 28°C and a boiling point of approximately 179.75°C at standard atmospheric pressure . The compound is known for its versatility in various applications, particularly in the fields of silicones, plastics, and life sciences.
The specific mechanism of action of 1-Ethynylcyclohexanol is not well-understood. However, its structural similarity to ethinamate suggests it might interact with similar targets in the nervous system. Ethinamate is known to act on GABA (gamma-aminobutyric acid) receptors, enhancing their inhibitory effects, which leads to sedation, muscle relaxation, and anticonvulsant properties []. 1-Ethynylcyclohexanol might mimic these effects to some extent.
These reactions are significant for synthesizing derivatives that may have enhanced properties or specific functionalities.
1-Ethynyl-1-cyclohexanol can be synthesized through several methods, including:
These methods highlight the compound's accessibility for various industrial applications.
1-Ethynyl-1-cyclohexanol finds uses across multiple industries:
Interaction studies involving 1-ethynyl-1-cyclohexanol primarily focus on its role as a catalyst inhibitor. Research indicates that it effectively inhibits platinum catalysts used in silicone formulations, which is crucial for ensuring consistent product quality. Further studies may explore its interactions with biological systems to assess potential therapeutic applications.
Several compounds share structural similarities with 1-ethynyl-1-cyclohexanol. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
2-Ethynylcyclohexanol | Acetylenic Alcohol | Similar reactivity but different substitution patterns |
Phenylacetylene | Acetylenic Compound | Exhibits distinct physical properties and reactivity |
3-Hydroxybutyne | Alkyne Alcohol | Shares alkyne characteristics but differs in functional groups |
The uniqueness of 1-ethynyl-1-cyclohexanol lies in its cyclohexane ring combined with an ethynyl group, which imparts specific chemical properties that are advantageous in silicone chemistry and other applications. Its ability to act as a catalyst inhibitor distinguishes it from other acetylenic compounds.
Acute Toxic;Irritant